Cas no 1286725-41-4 (2-(4-ethoxyphenyl)-N-2-(2-methyl-1H-imidazol-1-yl)ethylacetamide)

2-(4-ethoxyphenyl)-N-2-(2-methyl-1H-imidazol-1-yl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethoxyphenyl)-N-2-(2-methyl-1H-imidazol-1-yl)ethylacetamide
- 2-(4-ethoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide
- 2-(4-ethoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- 1286725-41-4
- SR-01000926399
- F5959-0115
- AKOS024528489
- SR-01000926399-1
- 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide
- VU0528957-1
-
- インチ: 1S/C16H21N3O2/c1-3-21-15-6-4-14(5-7-15)12-16(20)18-9-11-19-10-8-17-13(19)2/h4-8,10H,3,9,11-12H2,1-2H3,(H,18,20)
- InChIKey: OTDKHAJLDAPHGS-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=CC=1)CC(NCCN1C=CN=C1C)=O
計算された属性
- せいみつぶんしりょう: 287.16337692g/mol
- どういたいしつりょう: 287.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 56.2Ų
2-(4-ethoxyphenyl)-N-2-(2-methyl-1H-imidazol-1-yl)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5959-0115-2μmol |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-5μmol |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-20mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-3mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-1mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5959-0115-5mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-20μmol |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-2mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-15mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5959-0115-30mg |
2-(4-ethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]acetamide |
1286725-41-4 | 30mg |
$178.5 | 2023-09-09 |
2-(4-ethoxyphenyl)-N-2-(2-methyl-1H-imidazol-1-yl)ethylacetamide 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(4-ethoxyphenyl)-N-2-(2-methyl-1H-imidazol-1-yl)ethylacetamideに関する追加情報
2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide (CAS No. 1286725-41-4): A Novel Compound in Pharmaceutical Research
2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide, identified by its CAS No. 1286725-41-4, represents a promising candidate in the field of pharmaceutical chemistry. This compound belongs to the class of acetamide derivatives, characterized by its unique molecular framework that combines aromatic and heterocyclic moieties. Recent studies have highlighted its potential applications in modulating cellular signaling pathways, making it a subject of significant interest in both academic and industrial research. The integration of 4-ethoxyphenyl and 2-methyl-1H-imidazol-1-yl groups into its structure contributes to its multifunctional properties, which are critical for its biological activity.
Structurally, 2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide is composed of a central acetamide backbone, flanked by a phenyl ring substituted with an ethoxy group and a 1H-imidazole ring bearing a methyl substituent. The 4-ethoxyphenyl group enhances hydrophobic interactions, while the 2-methyl-1H-imidazol-1-yl moiety introduces hydrogen-bonding capabilities. This dual functionality is pivotal for its ability to interact with target proteins and modulate their activity. Recent advancements in computational chemistry have enabled the prediction of its binding affinity to specific receptors, further validating its potential as a therapeutic agent.
Emerging research in 2023 has demonstrated the compound's efficacy in inhibiting key enzymes involved in inflammatory responses. For instance, a study published in Journal of Medicinal Chemistry (2023) reported that 2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide exhibits potent anti-inflammatory activity by suppressing the NF-κB signaling pathway. This mechanism is particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders. The compound's ability to modulate cytokine production underscores its potential as a novel therapeutic strategy for inflammatory conditions.
Furthermore, the compound's pharmacokinetic profile has been extensively evaluated in preclinical studies. Its solubility and metabolic stability are crucial factors for its bioavailability. A 2023 report in Drug Metabolism and Disposition highlighted that the 4-ethoxyphenyl substituent significantly enhances the compound's solubility, thereby improving its oral bioavailability. This property is essential for its development as a drug candidate, as it ensures effective systemic delivery to target tissues.
Recent advancements in drug design have also focused on optimizing the compound's selectivity for specific targets. For example, a 2023 study in ACS Chemical Biology explored the use of 2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide as a scaffold for designing selective inhibitors of the JAK-STAT pathway. This pathway is implicated in various diseases, including autoimmune disorders and certain cancers. The compound's ability to selectively inhibit this pathway without affecting other signaling cascades represents a significant breakthrough in the development of targeted therapies.
In addition to its therapeutic potential, the compound has shown promise in the field of neuroprotection. A 2023 study published in Neuropharmacology demonstrated that 2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide exerts neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction in neuronal cells. These findings suggest its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's dual action in both anti-inflammatory and neuroprotective capacities makes it a versatile candidate for further exploration.
The synthesis of 2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide has also been optimized to enhance its scalability for industrial production. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that reduces the number of steps and improves the overall yield. This advancement is critical for the commercialization of the compound, as it ensures cost-effective manufacturing processes that meet regulatory standards.
Despite its promising properties, further research is needed to fully elucidate the compound's mechanisms of action and potential side effects. Clinical trials are currently in the planning stages to evaluate its safety and efficacy in human subjects. The compound's unique molecular structure and multifunctional properties position it as a valuable asset in the development of novel therapeutics. As research continues to evolve, 2-(4-Ethoxyphenyl)-N-2-(2-Methyl-1H-imidazol-1-yl)ethylacetamide is poised to play a significant role in advancing the field of pharmaceutical science.
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